molecular formula C32H55N4O.Br<br>C32H55BrN4O B1195945 Thonzonium bromide CAS No. 553-08-2

Thonzonium bromide

Cat. No.: B1195945
CAS No.: 553-08-2
M. Wt: 591.7 g/mol
InChI Key: WBWDWFZTSDZAIG-UHFFFAOYSA-M
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Description

Thonzonium bromide is a monocationic detergent and surfactant widely used in pharmaceutical formulations. It is known for its ability to promote tissue contact by dispersing and penetrating cellular debris and exudate. This property makes it particularly useful in ear and nasal drops to enhance the effectiveness of the active ingredients .

Mechanism of Action

Target of Action

Thonzonium bromide is a monocationic surface-active agent with surfactant and detergent properties . It is primarily targeted at cellular debris and exudate , enhancing their dispersion and penetration . This promotes tissue contact of the administered medication . This compound also inhibits vacuolar ATPase in pathogenic fungi such as Candida albicans .

Mode of Action

This compound acts as a surface-active agent in nasal and ear drops, potentiating and lengthening the time of skin contact with the active compounds and penetration through the cellular debris . It uncouples vacuolar ATPase in pathogenic fungi such as Candida albicans, inhibiting cell growth in vitro . It interacts with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit that forms the proton transport path .

Biochemical Pathways

This compound affects the ERK1/2 and p38 pathways and causes mitochondrial uncoupling . It suppresses ERK 1/2 phosphorylation and increases BAX expression and p38 phosphorylation . It also affects Ca2+ homeostasis in both mitochondrial and cytosolic compartments .

Pharmacokinetics

It is known that it is used as a monocationic surfactant and detergent to help penetration of active ingredients through cellular debris for its antibacterial action .

Result of Action

This compound causes dispersion and penetration of cellular debris and exudate, thereby promoting tissue contact of the active ingredients contained in the administered medication . It inhibits cell growth in vitro by uncoupling vacuolar ATPase in pathogenic fungi such as Candida albicans . It also inhibits RANKL-induced osteoclast formation and bone resorption in vitro and prevents LPS-induced bone loss in vivo .

Action Environment

It is widely used as an additive to ear and nasal drops to enhance dispersion and penetration of cellular debris and exudate , suggesting that its efficacy may be influenced by the specific conditions of these environments.

Biochemical Analysis

Biochemical Properties

Thonzonium bromide plays a significant role in biochemical reactions due to its surface-active properties. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with vacuolar ATPase (V-ATPase), where it acts as an inhibitor. This compound uncouples the V-ATPase function by blocking proton transport without inhibiting ATP hydrolysis . This interaction disrupts the proton gradient, affecting cellular pH and leading to cell death in pathogenic fungi such as Candida albicans .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in malignant pleural mesothelioma cells, this compound inhibits the progression of the disease by regulating the ERK1/2 and p38 pathways and causing mitochondrial uncoupling . This compound also affects calcium homeostasis in both mitochondrial and cytosolic compartments, impacting mitochondrial function, respiration, and ATP production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It uncouples vacuolar ATPase in pathogenic fungi, inhibiting cell growth by interacting with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit that forms the proton transport path . Additionally, this compound inhibits the main proteases of human coronaviruses by occupying the catalytic site and inducing conformational changes in the protease . This broad-spectrum inhibitory activity highlights its potential as an antiviral agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable and effective in promoting tissue contact and penetration of active ingredients through cellular debris . Long-term effects on cellular function have been observed, such as the inhibition of osteoclast formation and bone resorption in vitro and prevention of bone loss in vivo . These findings suggest that this compound maintains its bioactivity over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on malignant pleural mesothelioma, this compound was administered at a dosage of 4 mg/kg intraperitoneally, twice a week for four weeks, resulting in increased overall survival compared to the control group . High doses of this compound may lead to toxic or adverse effects, emphasizing the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the regulation of the mevalonate pathway. It affects calcium homeostasis, mitochondrial function, respiration, and ATP production . By influencing these metabolic processes, this compound can alter metabolic flux and metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It interacts with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit, forming the proton transport path . This interaction disrupts the essential pump function, preventing the redistribution of cytosolic protons into the vacuolar lumen, leading to acidification of the cytosol and cell death .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It targets specific compartments or organelles, such as the vacuolar ATPase in pathogenic fungi . By uncoupling the V-ATPase function, this compound disrupts proton transport and affects cellular pH, leading to cell death . This targeting mechanism highlights its potential as an antifungal and antiviral agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thonzonium bromide can be synthesized through a series of chemical reactions involving the alkylation of a tertiary amine with a long-chain alkyl halide. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the process. The final product is purified through crystallization or other separation techniques .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity reagents and advanced purification methods to obtain the final product suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Thonzonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized thonzonium derivatives, while substitution reactions can yield various substituted products .

Scientific Research Applications

Thonzonium bromide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thonzonium bromide is unique due to its specific surfactant and detergent properties, which make it highly effective in promoting tissue contact and enhancing the penetration of active ingredients. Its ability to inhibit vacuolar ATPase and its antifungal properties further distinguish it from other similar compounds .

Properties

IUPAC Name

hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H55N4O.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30;/h19-25H,5-18,26-29H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWDWFZTSDZAIG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H55BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045326
Record name Thonzonium bromide
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Molecular Weight

591.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-08-2
Record name Thonzonium bromide
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Record name Thonzonium bromide [USAN:USP]
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Record name THONZONIUM BROMIDE
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Record name THONZONIUM BROMIDE
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Record name Tonzonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Thonzonium bromide exerts its effects through multiple mechanisms. Primarily, it acts as a cationic surfactant, disrupting bacterial cell membranes and causing leakage of cellular contents. [] Additionally, research indicates that it can uncouple Vacuolar ATPases (V-ATPases), inhibiting proton transport and disrupting pH homeostasis in cells. [, ]

ANone: this compound is a quaternary ammonium compound. While the provided research papers do not explicitly state its molecular formula and weight, these can be readily found in chemical databases. Unfortunately, the papers do not provide detailed spectroscopic data.

A: this compound's surfactant nature makes it an effective mucolytic agent, enhancing penetration of formulations in applications like nasal sprays. [, ] Additionally, it is incorporated into otic solutions to aid in the dispersion and penetration of other active ingredients. []

ANone: The provided research papers do not contain information regarding the use of computational chemistry, simulations, or QSAR models for this compound.

A: While specific Structure-Activity Relationship (SAR) studies for this compound are not detailed in the provided papers, research suggests that its long alkyl chain structure contributes to its ability to disrupt bacterial cell membranes. [] Furthermore, a study focusing on related quaternary ammonium compounds highlights the importance of aromatic functionality and its influence on interactions with copper surfaces during electroplating. []

A: The research papers primarily discuss this compound in the context of existing formulations, such as otic solutions [] and nasal sprays. [, ] One study investigates its thermal decomposition, but specific details are not provided. []

A: Yes, research indicates that this compound inhibits RANKL-induced osteoclast formation and bone resorption in vitro and has shown potential in preventing LPS-induced bone loss in vivo. []

A: Yes, recent research is investigating the impact of this compound on both oral and gut microbiomes. []

A: One research paper explores the use of pH-responsive polymer nanoparticles as carriers for this compound and structurally related drugs for enhanced anti-biofilm activity. [] This research highlights the potential for developing targeted therapies, particularly in the context of oral diseases.

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